molecular formula C20H20Cl3NO4S B12127911 N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12127911
M. Wt: 476.8 g/mol
InChI Key: JGVMKVTYWUUXNI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic amide derivative characterized by three distinct structural motifs:

  • 2,4-Dichlorophenoxy moiety: A halogen-rich aromatic group, commonly associated with pesticidal or antimicrobial activity due to electron-withdrawing effects .
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that improves metabolic stability and solubility compared to non-oxidized thioether analogs .

Properties

Molecular Formula

C20H20Cl3NO4S

Molecular Weight

476.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C20H20Cl3NO4S/c1-13(28-19-7-6-15(21)10-18(19)23)20(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-17(14)22/h2-7,10,13,16H,8-9,11-12H2,1H3

InChI Key

JGVMKVTYWUUXNI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1Cl)C2CCS(=O)(=O)C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound with potential biological activities. This compound is characterized by its complex structure, which includes chlorinated aromatic rings and a tetrahydrothiophene moiety. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-[(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
  • Molecular Formula : C₁₆H₁₆Cl₃N₂O₂S
  • CAS Number : [1040684-13-6]

The biological activity of this compound is likely mediated through several mechanisms:

  • Antimicrobial Activity : The presence of chlorinated aromatic groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and mediators, contributing to reduced inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds with similar structures. For instance, a study on related benzamide derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 5 μM, indicating potent activity against solid tumors. Although specific data for this compound is limited, the structural similarities suggest potential anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (μM)Reference
AnticancerFNA (related compound)1.30
AntimicrobialVarious chlorinated amines<5General findings
Anti-inflammatorySimilar benzamide derivativesNot specifiedGeneral findings

Case Study 1: Antitumor Efficacy

A study focusing on HDAC inhibitors found that compounds with similar structures exhibited strong antitumor activities. For example, FNA showed an IC50 of 1.30 μM against HepG2 cells and demonstrated significant tumor growth inhibition in xenograft models. While direct studies on this compound are lacking, the results from related compounds suggest a promising avenue for research.

Case Study 2: Antimicrobial Properties

Research into chlorinated phenoxy compounds has indicated their effectiveness against certain bacterial strains. These compounds often disrupt cell wall synthesis or function as enzyme inhibitors. The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants further investigation based on structural analogs.

Comparison with Similar Compounds

Core Amide Backbone Variations

The target compound shares a propanamide backbone with several analogs, but substituent variations critically influence properties:

Compound Name R1 (N-Substituent) R2 (Phenoxy Substitution) Key Features
Target Compound 2-Chlorobenzyl + Sulfone heterocycle 2,4-Dichloro High halogen content; sulfone enhances stability
N-Benzyl-2-(4-chloro-3-methylphenoxy)-...* Benzyl + Sulfone heterocycle 4-Chloro-3-methyl Reduced halogenation; methyl increases steric hindrance
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)... 3-Chlorophenethyl 4-Isobutylphenyl Aliphatic chain may improve bioavailability
N-(2-Chlorophenyl)-2-(2,4-dimethylphenoxy)... 2-Chlorophenyl 2,4-Dimethyl Electron-donating methyl groups reduce reactivity

*Full name: N-benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Key Observations :

  • The sulfone heterocycle distinguishes it from simpler benzyl or phenethyl analogs, likely reducing susceptibility to oxidative degradation .

Sulfone vs. Non-Sulfone Heterocycles

The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound contrasts with non-sulfonated heterocycles in other amides:

  • Sulfone advantages : Higher polarity improves aqueous solubility; sulfone groups resist metabolic oxidation compared to thioethers .
  • Disadvantages : Increased molecular weight may reduce permeability.

For example, N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide shares a sulfone moiety but lacks halogenation, highlighting a trade-off between solubility and bioactivity.

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